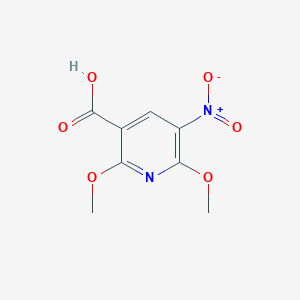

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry Building Blocks

Pyridine and its derivatives are fundamental scaffolds in the development of new pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common motif found in numerous natural products and biologically active molecules. Its ability to participate in a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, makes it a versatile platform for constructing complex molecular architectures.

In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its presence in a multitude of approved drugs. Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for the binding of drugs to their biological targets.

Overview of Dioxypyridine Carboxylic Acid Architectures

Dioxypyridine carboxylic acids are a subclass of pyridine derivatives characterized by the presence of two oxygen-containing substituents on the pyridine ring, in addition to a carboxylic acid group. These oxygen-containing groups can be hydroxyl (-OH), alkoxy (-OR), or a combination thereof. The position and nature of these substituents significantly influence the molecule's reactivity, solubility, and biological activity. These architectures are of interest in medicinal chemistry as they can mimic or interact with biological systems in specific ways, for instance, by acting as bioisosteres for other functional groups.

Research Landscape of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid

The specific compound, this compound, with the CAS number 685879-38-3, is a member of the nitrated dioxypyridine carboxylic acid family. google.com Publicly available research specifically detailing the synthesis, properties, and applications of this particular molecule is limited. However, its structure suggests its potential as a valuable intermediate in organic synthesis. The presence of methoxy (B1213986) groups at the 2 and 6 positions, a nitro group at the 5 position, and a carboxylic acid at the 3 position creates a highly functionalized pyridine ring with distinct electronic properties.

The electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid groups create a unique electronic environment on the pyridine ring, which could be exploited in various chemical reactions. While extensive research on this specific compound is not widely documented, its structural motifs are found in molecules of interest in medicinal and materials science research.

Chemical and Physical Properties

Below is a table summarizing the known and predicted properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₆ google.com |

| Molecular Weight | 228.16 g/mol google.com |

| CAS Number | 685879-38-3 google.com |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis and Reactivity

The reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The nitro group can be reduced to an amino group, providing a handle for further functionalization. The pyridine ring itself can participate in various coupling reactions, allowing for the construction of more complex molecules.

Potential Research Applications

Given the functionalities present in this compound, it could serve as a key building block in several areas of research:

Medicinal Chemistry: The highly substituted pyridine core is an attractive scaffold for the synthesis of novel drug candidates. The various functional groups offer multiple points for modification to optimize biological activity and pharmacokinetic properties.

Materials Science: Aromatic nitro compounds are known to have applications in materials science, for example, as precursors to dyes or in the development of nonlinear optical materials. The unique electronic structure of this molecule could be of interest in this field.

Organic Synthesis: As a versatile intermediate, this compound could be used to synthesize a range of more complex heterocyclic systems.

Strategies for Regioselective Functionalization of Pyridine Rings

The regioselective functionalization of the pyridine ring is paramount in constructing complex pyridine-based molecules. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, dictate the feasibility and outcome of various substitution reactions.

The introduction of a carboxylic acid group at the 3-position (meta-position) of the pyridine ring is a common starting point for the synthesis of nicotinic acid derivatives. While direct carboxylation of the pyridine ring can be challenging, several methods exist for the regioselective installation of this functional group. One prevalent strategy involves the use of a pre-functionalized pyridine precursor where the carboxylic acid or a precursor group is already in place. For instance, the synthesis of related pyridine-3-carboxylic acid derivatives often starts from commercially available precursors like 2,6-dichloropyridine-3-carboxylic acid or its corresponding esters.

Alternatively, modern C-H activation and carboxylation techniques are emerging as powerful tools. For example, copper-catalyzed C4-selective carboxylation of pyridines with CO2 has been developed, although methods for selective C3 carboxylation are less common and often require specific directing groups.

The introduction of methoxy groups at the 2- and 6-positions of a pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. These positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atom. The starting materials for such transformations are often dihalopyridines, such as 2,6-dichloro- or 2,6-difluoropyridines.

The reaction of a 2,6-dihalopyridine-3-carboxylate with a methoxide (B1231860) source, such as sodium methoxide in methanol, leads to the displacement of the halide ions by methoxy groups. The reactivity of the leaving group is a crucial factor, with fluoride being an excellent leaving group in SNAr reactions on electron-deficient rings. The reaction conditions, including the solvent and temperature, can influence the regioselectivity and yield of the dimethoxylated product. For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide has been shown to yield the corresponding 2,6-dimethoxy derivative.

| Reaction Type | Substrate | Reagent | Product | Reference |

| Nucleophilic Aromatic Substitution | 2,6-Dichloropyridine-3-carboxylate | Sodium Methoxide | 2,6-Dimethoxypyridine-3-carboxylate | researchgate.net |

| Nucleophilic Aromatic Substitution | 2,6-Difluoropyridine-3-carboxylate | Sodium Methoxide | 2,6-Dimethoxypyridine-3-carboxylate | researchgate.net |

The nitration of the pyridine ring is a classic example of electrophilic aromatic substitution. However, the electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophiles than benzene. Furthermore, under strongly acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack.

Despite these challenges, directed nitration procedures can be employed. The presence of activating groups, such as methoxy groups, on the pyridine ring can facilitate electrophilic nitration. The methoxy groups at the 2- and 6-positions are ortho-, para-directing and strongly activating. In the case of a 2,6-dimethoxypyridine system, the incoming electrophile (the nitronium ion, NO2+) is directed to the electron-rich positions of the ring. Considering the directing effects of the two methoxy groups and the carboxylic acid (or ester) at the 3-position, the nitration is expected to occur at the 5-position.

The nitration of electron-rich heterocyclic systems, such as 2,6-dimethoxypyrazine, has been successfully carried out using nitrating agents like a mixture of oleum and potassium nitrate, suggesting that similar conditions could be applicable to 2,6-dimethoxypyridine derivatives. The choice of nitrating agent and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions.

| Reaction Type | Substrate | Nitrating Agent | Product Position | Reference |

| Electrophilic Aromatic Substitution | 2,6-Dimethoxypyrazine | 20% Oleum/Potassium Nitrate | 3,5-dinitro | researchgate.net |

| Electrophilic Aromatic Substitution | Methyl Benzoate | Nitric Acid/Sulfuric Acid | 3-nitro | ma.eduwebassign.netrsc.orgaiinmr.comorgsyn.org |

Multistep Synthetic Routes to this compound

A plausible multistep synthetic route to this compound would logically commence with a pre-functionalized pyridine-3-carboxylic acid derivative, followed by the sequential introduction of the methoxy and nitro groups.

While direct carboxylation of a dimethoxypyridine could be envisioned, a more common and often more efficient approach is to start with a pyridine derivative that already contains the carboxylic acid functionality or a group that can be easily converted to it, such as an ester or a nitrile. For the synthesis of the target molecule, a more practical route involves the use of a precursor like methyl 2,6-dichloronicotinate. This starting material can undergo nucleophilic aromatic substitution to introduce the two methoxy groups, yielding methyl 2,6-dimethoxynicotinate. This two-step process, substitution followed by hydrolysis, is often more regioselective and higher yielding than direct carboxylation of a substituted pyridine.

The key step in the synthesis is the regioselective nitration of the 2,6-dimethoxypyridine-3-carboxylic acid precursor, which is typically the corresponding methyl ester, methyl 2,6-dimethoxynicotinate. The two electron-donating methoxy groups at the 2- and 6-positions strongly activate the pyridine ring towards electrophilic substitution and direct the incoming nitro group to the 5-position. The ester group at the 3-position is a deactivating group and a meta-director, which also favors substitution at the 5-position.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration and side reactions. The reaction yields methyl 2,6-dimethoxy-5-nitronicotinate. The final step in the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid. This is usually achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

A summary of a plausible synthetic route is presented below:

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | Methyl 2,6-dichloronicotinate | Sodium methoxide in methanol | Methyl 2,6-dimethoxynicotinate | Nucleophilic Aromatic Substitution |

| 2 | Methyl 2,6-dimethoxynicotinate | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Methyl 2,6-dimethoxy-5-nitronicotinate | Electrophilic Aromatic Substitution (Nitration) |

| 3 | Methyl 2,6-dimethoxy-5-nitronicotinate | Sodium Hydroxide (aq), then Hydrochloric Acid | This compound | Hydrolysis |

An in-depth examination of the synthetic methodologies for this compound and its analogs reveals a landscape of nuanced chemical strategies. The creation of such polysubstituted pyridines necessitates precise control over reaction conditions and a deep understanding of the electronic and steric factors governing the reactivity of the pyridine ring. This article explores key synthetic and characterization techniques, focusing on methoxylation strategies, the control of regioselectivity, and the spectroscopic elucidation of the resulting molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-6-4(8(11)12)3-5(10(13)14)7(9-6)16-2/h3H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQSFUSFJMIGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698198 | |

| Record name | 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685879-38-3 | |

| Record name | 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2,6 Dimethoxy 5 Nitropyridine 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds through well-established chemical protocols.

The conversion of the carboxylic acid to an ester is a fundamental transformation, often achieved through acid-catalyzed reaction with an alcohol, a process known as the Fischer esterification. masterorganicchemistry.com In this equilibrium reaction, an alcohol, typically used in excess as the solvent, reacts with the carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) to yield the corresponding ester and water. masterorganicchemistry.com For pyridine (B92270) carboxylic acids specifically, a cyclic process has been developed where the esterification is catalyzed by a strong acid salt of the pyridine carboxylic acid ester itself. google.com

Alternative methods involve the use of coupling agents to activate the carboxylic acid. For instance, N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the carboxylic acid and an alcohol, such as N-(2-hydroxyethyl)-N-benzyl-methylamine, to form the ester. google.com Another approach involves reacting the carboxylate salt with an appropriate alkyl halide.

| Method | Reagents | General Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Equilibrium-driven; simple and cost-effective. masterorganicchemistry.com |

| Carbodiimide Coupling | Alcohol (R'-OH), DCC or EDAC | Organic solvent, room temperature | Milder conditions; suitable for sensitive substrates. google.com |

| Alkylation | Alkyl Halide (R'-X), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF) | Forms the ester from the carboxylate salt. |

The carboxylic acid can be readily converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxyl group to enhance its electrophilicity. Common methods utilize coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). thermofisher.comnih.gov These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine nucleophile. nih.gov

Direct amidation can also be achieved using heterogeneous catalysts. Niobium(V) oxide (Nb₂O₅), for example, has been shown to be an effective and reusable Lewis acid catalyst for the direct condensation of carboxylic acids and amines, including less reactive aromatic amines. researchgate.net The catalytic activity is attributed to the activation of the carbonyl group of the carboxylic acid by Lewis acid sites on the catalyst's surface. researchgate.net

Beyond esters and amides, the carboxyl group can be subjected to other derivatizations. For analytical purposes, it can be reacted with fluorescent labeling reagents, such as 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate, to create highly sensitive derivatives for detection by high-performance liquid chromatography (HPLC). thermofisher.comresearchgate.net

| Method | Reagents | Typical Solvent | Notes |

|---|---|---|---|

| Coupling Agent Mediated | Amine (R₂NH), HATU, DIPEA | DMF or CH₂Cl₂ | High yields and suitable for a wide range of amines. nih.gov |

| Carbodiimide Mediated | Amine (R₂NH), DCC or EDAC | CH₂Cl₂ or THF | Forms a urea (B33335) byproduct that may need to be removed. thermofisher.com |

| Catalytic Direct Amidation | Amine (R₂NH), Nb₂O₅ | High temperature, often solvent-free | A green chemistry approach with a reusable catalyst. researchgate.net |

Reactions Involving the Nitro Group

The nitro group at the C-5 position is a key functionality that strongly influences the electronic properties of the pyridine ring and serves as a handle for further synthetic transformations, most notably reduction to an amino group.

The reduction of an aromatic nitro group to a primary amine is one of the most important reactions in organic synthesis. researchgate.net A variety of methods exist to achieve this transformation, offering different levels of selectivity and compatibility with other functional groups. wikipedia.orgthieme-connect.de

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. researchgate.netwikipedia.org This method is generally efficient and clean. For substrates containing other reducible groups, chemoselective reagents are preferred. A combination of a metal in acidic media, such as iron, tin, or zinc in hydrochloric acid, is a classic and effective approach. wikipedia.orgyoutube.com The reaction typically proceeds in two steps: reduction using the metal and acid, followed by neutralization with a base to liberate the free amine. youtube.com

Other selective methods include the use of sodium hydrosulfite or systems like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which are effective at room temperature and tolerate functional groups like carboxylic acids. wikipedia.orgniscpr.res.in The reduction proceeds in a stepwise manner through nitroso and hydroxylamine (B1172632) intermediates, which are typically not isolated. thieme-connect.de

| Reducing System | Conditions | Selectivity | Reference |

|---|---|---|---|

| H₂, Pd/C | H₂ atmosphere, various solvents (e.g., EtOH, EtOAc) | May reduce other functional groups (alkenes, alkynes). | wikipedia.org, researchgate.net |

| Fe, HCl or Acetic Acid | Aqueous acid, reflux | Generally good chemoselectivity. | wikipedia.org |

| SnCl₂·2H₂O, HCl | Concentrated HCl, heat | Common laboratory method. | wikipedia.org |

| Hydrazine glyoxylate, Zn or Mg | Room temperature | Selective for nitro groups in the presence of halogens and carboxylic acids. | niscpr.res.in |

In a broader context, nitroarenes exhibit rich photochemical reactivity. Upon absorption of light, typically in the UV or visible region, they are promoted to an excited triplet state. domainex.co.uk This photoexcited state is a potent oxidizing agent and can participate in a variety of chemical transformations. nih.govacs.org

One notable reaction is the ability of photoexcited nitroarenes to act as ozone surrogates in the oxidative cleavage of alkenes. domainex.co.uk The excited triplet state can undergo a stepwise radical [3+2] cycloaddition with an alkene to form a stable "N-doped ozonide" intermediate. domainex.co.ukresearchgate.net This intermediate can then be hydrolyzed under mild conditions to yield two carbonyl compounds (aldehydes or ketones). researchgate.net

Furthermore, photoexcited nitroarenes can engage in redox reactions with other organic molecules. They can oxidize alcohols to ketones and aldehydes, or amines to imines, through sequential hydrogen atom transfer (HAT) processes. nih.govacs.org This photo-induced reactivity opens up catalytic, light-driven pathways for a range of synthetic transformations that are often milder than traditional methods. rsc.org

Nucleophilic and Electrophilic Substitution on the Pyridine Ring

The pyridine ring of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effects of the nitro and carboxylic acid groups. This electronic nature makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) and generally unreactive towards electrophilic aromatic substitution. nih.gov The electron-donating methoxy (B1213986) groups at the C-2 and C-6 positions activate these sites for potential substitution.

Nucleophilic aromatic substitution can occur via several pathways. In related dihalopyridine systems, nucleophiles such as sodium methoxide (B1231860) or amines readily displace halides at the 2- and 6-positions. nih.gov While methoxy groups are poorer leaving groups than halogens, their displacement by strong nucleophiles is possible under certain conditions, as has been demonstrated in the nucleophilic amination of other methoxy arenes. ntu.edu.sg

Another important reaction for nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov In this process, a nucleophile (typically a carbanion with a leaving group at the α-position) adds to an electron-deficient ring position, most often ortho or para to a nitro group. For the title compound, the C-4 position is a potential site for such an attack, which would be followed by base-induced elimination to afford the C-H functionalized product. nih.gov

Conversely, electrophilic aromatic substitution is highly disfavored. The combined deactivating effects of the pyridine nitrogen and the nitro and carboxyl substituents make the ring extremely electron-poor and thus resistant to attack by electrophiles. youtube.com Any potential reaction would require exceptionally harsh conditions and would likely be non-selective.

Influence of Methoxy Substituents on Ring Activation/Deactivation

The chemical behavior of the pyridine ring in this compound is significantly modulated by the presence of the two methoxy (-OCH₃) groups at the C2 and C6 positions. These substituents exert a dual electronic influence on the aromatic system: a resonance effect and an inductive effect.

The oxygen atom in a methoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system. This donation of electron density through resonance (+R effect) increases the electron density at the ortho and para positions relative to the methoxy group. In this specific molecule, the C3, C4, and C5 positions are all ortho or para to at least one of the methoxy groups. This resonance-driven electron donation tends to "activate" the ring, making it less electron-deficient and theoretically more susceptible to electrophilic attack than an unsubstituted pyridine ring.

Conversely, oxygen is a highly electronegative atom, which leads to the withdrawal of electron density from the ring through the sigma (σ) bonds. This inductive effect (-I effect) deactivates the ring by making it more electron-poor.

Studies on Nucleophilic Attack at Pyridine Positions

The pyridine ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the cumulative electron-withdrawing effects of the nitro group, the carboxylic acid group, and the ring nitrogen. The methoxy groups, while electron-donating by resonance, are excellent leaving groups in SNAr reactions, particularly when positioned ortho or para to strongly activating groups.

Studies on analogous polysubstituted pyridines provide insight into the probable sites of nucleophilic attack:

Activation by the Nitro Group: The nitro group at the C5 position strongly activates the positions ortho (C4, C6) and para to it. In this molecule, the C6-methoxy group is ortho to the nitro group, making it a prime target for substitution.

Activation by the Carboxylic Acid Group: The carboxylic acid at C3 similarly activates its ortho (C2, C4) and para (C6) positions. Again, the C2 and C6 methoxy groups are activated for displacement.

Activation by the Pyridine Nitrogen: The ring nitrogen inherently makes the α-positions (C2, C6) and the γ-position (C4) more electrophilic and thus susceptible to nucleophilic attack.

Considering these activating factors, the methoxy groups at the C2 and C6 positions are the most likely sites for nucleophilic displacement. In studies involving 2,6-dichloro-3-nitropyridine, nucleophilic attack is observed at both the C2 and C6 positions, with the regioselectivity often depending on the nature of the nucleophile and the reaction conditions. For instance, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, substitution occurs preferentially at the C6 position in solvents like DMF and MeOH. nih.gov This suggests that the C6 position is highly activated.

In 2,6-dimethoxy-3,5-dinitropyridine, a closely related compound, the methoxy groups are readily displaced by stronger nucleophiles, such as amines, to form products like 2,6-diamino-3,5-dinitropyridine. This reactivity is central to its use as a building block in the synthesis of other highly functionalized molecules. The position para to a nitro group (C2 in this case, relative to the C5-nitro) and ortho (C6) are both highly activated. Therefore, a nucleophile could potentially attack either the C2 or C6 position of this compound, displacing a methoxy group. The precise outcome would likely be influenced by steric hindrance and the specific reaction conditions employed.

Mechanistic Studies of Key Transformations

While specific mechanistic studies exclusively focused on this compound are not extensively documented in readily available literature, its transformation pathways can be reliably inferred from well-established mechanisms for nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.

The most prominent transformation pathway for this compound involves the SNAr mechanism. This reaction typically proceeds in a stepwise manner involving two key steps:

Nucleophilic Addition and Formation of a Meisenheimer Complex: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a leaving group (in this case, a methoxy group at C2 or C6). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro and carboxyl groups, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (methoxide, CH₃O⁻).

This addition-elimination sequence is the classical and most probable mechanism for substitutions on this molecule. For example, in a potential amination reaction, an amine would attack the C2 or C6 position, forming a zwitterionic intermediate which, after proton transfer and elimination of methanol, would yield the aminated pyridine product.

Other potential transformations of this molecule include:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl). This transformation is a common pathway for converting nitroarenes to anilines and their heterocyclic analogues. The reaction proceeds through nitroso and hydroxylamine intermediates.

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical transformations such as esterification (reaction with an alcohol under acidic conditions) or conversion to an acid chloride (e.g., using SOCl₂), which can then be converted to amides or other derivatives. Hydrolysis of related ester compounds often proceeds via a standard nucleophilic acyl substitution pathway. uomustansiriyah.edu.iqyoutube.com

Decarboxylation: Aromatic carboxylic acids, particularly those with electron-donating groups or under high-temperature conditions, can undergo decarboxylation. youtube.comacs.org Given the substitution pattern, this reaction might be achievable under specific thermal or catalytic conditions.

Theoretical and Computational Investigations of 2,6 Dimethoxy 5 Nitropyridine 3 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These computational approaches solve the Schrödinger equation, or approximations of it, to provide a detailed picture of the molecular system. For 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid, such calculations would elucidate the planarity of the pyridine (B92270) ring, the orientation of the methoxy (B1213986) and carboxylic acid groups, and the electronic influence of the nitro substituent.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), would be used to optimize the molecular geometry. nih.govresearchgate.net This process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These optimized parameters can then be compared with experimental data if available, or serve as a predictive foundation for the molecule's structure.

Table 1: Representative Calculated Geometrical Parameters for a Pyridine Carboxylic Acid Derivative using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-COOH | ~1.50 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| O-N-O (nitro) | ~125° |

Note: These values are illustrative and based on typical DFT calculations for similar molecules.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the methoxy groups, being electron-donating, would raise the energy of the HOMO. DFT calculations would precisely quantify these energy levels and the resulting gap, providing insights into the molecule's electronic behavior.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

Note: These are representative values for a substituted nitropyridine derivative.

Spectroscopic Property Predictions and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be used to interpret and validate experimental spectra. These predictions are invaluable for assigning spectral features to specific molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of molecules. researchgate.net By performing GIAO calculations on the DFT-optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.net These calculated chemical shifts can be compared with experimental data to confirm the molecular structure and aid in the assignment of ambiguous signals. The accuracy of the GIAO method allows for a detailed analysis of the electronic environment of each nucleus.

Table 3: Exemplary Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Calculated (GIAO) | Experimental |

|---|---|---|

| H (ring) | 8.5 | 8.3 |

| OCH₃ | 4.1 | 4.0 |

| COOH | 11.0 | 10.8 |

Note: Values are for illustrative purposes and represent a typical correlation for similar compounds.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. researchgate.net These calculated frequencies correspond to the different stretching, bending, and torsional motions within the molecule. The results of these calculations can be used to assign the bands observed in experimental FTIR and Raman spectra. sapub.org For instance, the characteristic stretching frequencies of the C=O in the carboxylic acid group, the N-O bonds in the nitro group, and the C-O bonds of the methoxy groups can be precisely identified.

Table 4: Representative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency |

|---|---|---|

| Carboxylic Acid | C=O stretch | ~1720 |

| O-H stretch | ~3500 | |

| Nitro Group | Asymmetric stretch | ~1550 |

| Symmetric stretch | ~1350 | |

| Methoxy Group | C-O stretch | ~1250 |

Note: These are typical frequency ranges and specific values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and regions of positive potential (typically colored blue).

The negative regions indicate areas that are rich in electrons and are susceptible to electrophilic attack. In this molecule, these would likely be located around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. The positive regions, on the other hand, are electron-deficient and are prone to nucleophilic attack. These would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group. The MEP analysis thus provides a clear picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. This analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with Lewis structures. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis provides quantitative insights into the electronic stabilization of a molecule.

In the context of this compound, NBO analysis would be crucial for understanding the interplay of its various functional groups. The pyridine ring, substituted with electron-donating methoxy groups (-OCH₃) and electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, presents a complex electronic environment.

A key aspect of NBO analysis is the calculation of the second-order perturbation stabilization energy, E(2), which quantifies the energy of donor-acceptor interactions. A higher E(2) value indicates a stronger interaction. For this compound, several significant intramolecular interactions would be expected. Computational studies on analogous substituted pyridines, such as 2-chloro-6-methoxypyridine-4-carboxylic acid, have revealed significant delocalization interactions that stabilize the molecular structure. researchgate.nettandfonline.com

The primary donor orbitals in this molecule would be the lone pairs (n) on the oxygen and nitrogen atoms, as well as the π-bonds of the pyridine ring. The primary acceptor orbitals would be the antibonding orbitals (σ* and π*) associated with the electron-withdrawing groups and the pyridine ring itself.

Illustrative NBO Analysis Findings:

A hypothetical NBO analysis for this compound would likely reveal the interactions detailed in the table below. These interactions are based on established principles and findings from related structures in the literature. nih.govfrontiersin.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

| LP (O) of -OCH₃ | π* (C-C) of Ring | High | Strong hyperconjugation, indicating electron donation from the methoxy group to the pyridine ring, increasing ring electron density. |

| π (C-C) of Ring | π* (N-O) of -NO₂ | High | Significant π-electron delocalization from the ring into the nitro group, confirming the strong electron-withdrawing nature of -NO₂. |

| LP (O) of C=O | σ* (C-OH) of -COOH | Moderate | Intramolecular hyperconjugation within the carboxylic acid group, contributing to its electronic stability. |

| LP (N) of Ring | σ* (C-C) | Moderate | Stabilization of the pyridine ring through delocalization of the nitrogen lone pair into adjacent antibonding orbitals. |

This table is illustrative, presenting expected interactions and plausible energy ranges based on computational studies of analogous molecules.

Investigation of Intramolecular Interactions and Hydrogen Bonding

The specific arrangement of functional groups in this compound creates the potential for significant intramolecular interactions, particularly hydrogen bonding. An intramolecular hydrogen bond (IHB) is formed when a hydrogen atom, covalently bonded to an electronegative atom (donor), interacts with another electronegative atom (acceptor) within the same molecule. Such bonds can have a profound impact on a molecule's conformation, stability, and physicochemical properties. rsc.org

In this molecule, the carboxylic acid group (-COOH) provides a strong hydrogen bond donor (the -OH proton). Potential intramolecular acceptors include the nitrogen atom of the pyridine ring, the oxygen atom of an adjacent methoxy group, or an oxygen atom of the nitro group. The formation of these IHBs leads to the creation of quasi-rings, which lock the molecule into a more planar and rigid conformation.

Computational studies on other aromatic carboxylic acids with adjacent functional groups, such as nitrophthalic acids, have demonstrated a delicate balance between the formation of intramolecular hydrogen bonds and competing intermolecular interactions. nih.govnih.gov Density Functional Theory (DFT) calculations are typically employed to determine the most stable conformer by comparing the energies of structures with and without IHBs.

Potential Intramolecular Hydrogen Bonds:

O-H···N (Carboxyl-Pyridine): An IHB could form between the carboxylic acid proton and the pyridine ring nitrogen. This is a common and often strong interaction in 3-substituted pyridine carboxylic acids.

O-H···O (Carboxyl-Methoxy): The proximity of the carboxylic acid at the 3-position and the methoxy group at the 2-position could allow for an IHB between the carboxylic proton and the methoxy oxygen.

C-H···O (Ring/Methoxy-Nitro): Weaker C-H···O interactions may also exist, further contributing to conformational stability.

The strength of these hydrogen bonds can be evaluated computationally by analyzing geometric parameters (donor-acceptor distance, bond angle) and through topological analysis like the Quantum Theory of Atoms in Molecules (QTAIM).

Illustrative Data for a Hypothetical O-H···N Intramolecular Hydrogen Bond:

| Parameter | Typical Calculated Value | Interpretation |

| d(H···A) [Å] | 1.7 - 2.0 | Short distance indicates a strong hydrogen bond. |

| ∠D-H···A [°] | > 140° | A near-linear angle is characteristic of a strong, stable hydrogen bond. |

| Bond Critical Point (BCP) | Present | The presence of a BCP between the H and N atoms in QTAIM analysis confirms the existence of a bonding interaction. |

| Electron Density at BCP (ρ) | > 0.02 a.u. | Higher values of electron density correlate with stronger hydrogen bonds. |

This table provides illustrative data based on typical values for strong intramolecular hydrogen bonds found in similar heterocyclic carboxylic acids. nih.gov

The presence of a strong IHB would be expected to increase the molecule's lipophilicity by shielding the polar -OH group, potentially impacting its biological membrane permeability. rsc.org It also influences the acidity of the carboxylic proton and the vibrational frequencies observed in IR spectroscopy.

Computational Modeling of Reaction Mechanisms and Regioselectivity

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, predicting their outcomes, and understanding the factors that control selectivity. For a molecule like this compound, computational chemistry can provide insights into its synthesis and subsequent functionalization.

DFT calculations are commonly used to map the potential energy surface of a reaction. By locating the structures of reactants, transition states (TS), intermediates, and products, a complete reaction pathway can be constructed. The calculated activation energies (the energy difference between the reactant and the transition state) can then be used to predict the feasibility and rate of a reaction, as well as the regioselectivity when multiple products are possible.

Modeling Nitration Regioselectivity:

The synthesis of this compound likely involves the nitration of a 2,6-dimethoxypyridine-3-carboxylic acid precursor. The directing effects of the existing substituents are complex: the methoxy groups are ortho-, para-directing, while the carboxylic acid is meta-directing. Computational modeling could clarify why the nitro group is introduced specifically at the 5-position. The mechanism of nitration for pyridines can be complex, sometimes involving a researchgate.netdovepress.com sigmatropic shift. ntnu.no A computational study could model the different pathways for nitration at various open positions on the ring (e.g., C4 and C5), calculating the activation barriers for each path. The pathway with the lowest activation energy would correspond to the major product observed experimentally.

Modeling Subsequent Reactions:

Furthermore, the reactivity of the final molecule can be explored. For example, the decarboxylation of the carboxylic acid group is a potential reaction. Computational modeling could investigate the mechanism of this reaction, determining the transition state structure and the energy barrier required for the loss of CO₂. Studies on the decarboxylation of related pyridone-carboxylic acids have shown the utility of such computational approaches. researchgate.net

Illustrative Energy Profile for Nitration Regioselectivity:

The following table presents a hypothetical comparison of activation energies for the nitration of a precursor at two different positions, as would be determined by DFT calculations.

| Reaction Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Nitration at C5-position | 15.2 | Favored pathway, leading to the formation of the observed product. |

| Nitration at C4-position | 21.5 | Disfavored pathway due to a higher energy barrier, leading to a minor or unobserved product. |

This is an illustrative table. The energy values are hypothetical but represent a typical energy difference that would explain the observed regioselectivity in an aromatic substitution reaction.

By modeling these and other potential reactions, computational chemistry provides a deeper understanding of the molecule's chemical behavior, guiding synthetic efforts and predicting its stability and potential transformations.

Advanced Applications and Derivatization Strategies in Organic Synthesis

Utilization as a Synthetic Building Block in Heterocyclic Chemistry

Substituted pyridine (B92270) derivatives are crucial components in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological and pharmaceutical properties. The structural framework of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid makes it an interesting building block for the construction of more complex fused heterocyclic systems. For instance, the carboxylic acid moiety can be readily converted into an amide, which can then participate in cyclization reactions to form fused pyrimidine rings. While specific examples utilizing this compound are not extensively documented, the general reactivity of related pyridine carboxylic acids suggests its potential in this area. The synthesis of various pyridothienopyrimidines and related heterocycles often starts from functionalized pyridine precursors, highlighting the importance of such building blocks in medicinal chemistry research.

Role in Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Carboxylic acids have emerged as viable coupling partners in these reactions through decarboxylative coupling pathways. wikipedia.org This approach offers an alternative to traditional organometallic reagents and is valued for its use of readily available starting materials. wikipedia.org

While direct palladium-catalyzed decarboxylative cross-coupling of this compound has not been specifically detailed in the available literature, the general methodology has been successfully applied to a variety of heteroaromatic carboxylic acids. researchgate.net These reactions typically involve the coupling of the heteroaromatic core with aryl halides or other electrophiles, leading to the formation of biaryl structures. The efficiency of such reactions can be influenced by the nature of the substituents on the pyridine ring. The electron-withdrawing nitro group and the electron-donating methoxy (B1213986) groups in this compound would likely play a significant role in modulating its reactivity in such transformations.

Development of Diverse Pyridine Derivatives

The functional groups present in this compound allow for a range of chemical modifications, leading to the synthesis of diverse pyridine derivatives.

Construction of Aryl Amidines

The synthesis of aryl amidines from carboxylic acids is a known transformation that can be achieved through palladium-catalyzed decarboxylative amination. This reaction typically involves the coupling of a carboxylic acid with a cyanamide in the presence of a palladium catalyst. While this specific reaction has not been reported for this compound, the general protocol has been established for other aryl carboxylic acids. nih.gov The resulting aryl amidines are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. researchgate.net Alternative methods for amidine synthesis include the reaction of amines with imidoyl chlorides or the direct addition of organometallic reagents to carbodiimides. researchgate.net

Synthesis of Metal Complexes (e.g., Organotin(IV) Complexes)

The carboxylic acid functionality of this compound makes it a suitable ligand for the formation of metal complexes. Organotin(IV) complexes, in particular, have been synthesized from a variety of carboxylic acid derivatives and have been investigated for their biological activity and material properties. nih.govresearchgate.netresearchgate.net The synthesis of these complexes typically involves the reaction of the carboxylic acid with an organotin(IV) halide or oxide. nih.gov

The coordination mode of the carboxylate ligand to the tin center can vary, leading to different structural motifs, including monomeric, dimeric, and polymeric structures. The properties of the resulting organotin(IV) complexes are influenced by the nature of the organic substituents on the tin atom and the structure of the carboxylate ligand.

Below is a table summarizing the characterization data for representative organotin(IV) carboxylate complexes, illustrating the types of structures that could be formed with this compound.

| Compound | Molecular Formula | Yield (%) | M.p. (°C) | Selected IR Data (cm⁻¹) (ν(COO)asym, ν(COO)sym, Δν) |

| [n-Bu₂Sn(O₂C-R)₂] | C₂₄H₃₈Cl₂O₆Sn | - | - | 1609, 1488, 121 |

| [Me₂Sn(O₂C-R)₂] | C₁₈H₁₈Cl₂O₆Sn | 80 | 180-181 | 1609, 1488, 121 |

| [n-Bu₃Sn(O₂C-R)] | C₂₀H₃₃ClO₃Sn | - | - | - |

| [Me₃Sn(O₂C-R)] | C₁₁H₁₅ClO₃Sn | 88 | 160-162 | 1590, 1432, 158 |

Data adapted from a study on organotin(IV) complexes with 4-chlorophenoxyacetate (R = CH₂OC₆H₄Cl) and is illustrative of the types of complexes that could be formed. nih.gov

Integration into Complex Molecular Architectures

The development of complex molecular architectures, such as macrocycles and metal-organic frameworks (MOFs), often relies on the use of rigid, functionalized building blocks. Pyridine-based ligands are frequently employed in the construction of such structures due to their defined coordination angles and the potential for post-synthetic modification. mdpi.com

While the direct use of this compound in the synthesis of macrocycles or MOFs has not been explicitly reported, its structural features are well-suited for such applications. The carboxylic acid group can serve as a coordination site for metal ions in the formation of MOFs, while the pyridine nitrogen can also participate in coordination. Furthermore, the functional groups on the pyridine ring could be modified to introduce additional connectivity points for the construction of elaborate macrocyclic structures. The synthesis of macrocycles often involves the coupling of dicarboxylic acids with diamines or other bifunctional linkers. nih.govmdpi.com

Potential in Materials Science Research

Pyridine-containing compounds are of significant interest in materials science due to their electronic and photophysical properties. Derivatives of pyridine-2,6-dicarboxamide, for example, have been explored as model compounds for studying intramolecular hydrogen bonding and conformational effects in functional materials. mdpi.com The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the pyridine ring of this compound suggests that its derivatives could possess interesting electronic properties suitable for applications in organic electronics or as components of functional dyes and pigments. The ability of the carboxylic acid group to anchor the molecule to surfaces or to coordinate with metal ions further expands its potential utility in the design of novel materials.

Design of Functional Organic Materials (e.g., Dyes)

The core structure of this compound, a substituted pyridine, is a common motif in the design of functional organic materials, including dyes. Pyridine-containing dyes are a significant class of chromophores known for their applications in various fields, such as textile dyeing, solar cells, and bio-imaging. The electronic properties of the pyridine ring, which can be finely tuned by substituents, play a crucial role in determining the color and performance of these dyes.

While there is no specific research detailing the use of this compound as a dye or in the synthesis of dyes, its structural components suggest potential utility in this area. The methoxy groups act as electron-donating groups, while the nitro group is a strong electron-withdrawing group. This "push-pull" system on the pyridine ring is a classic design strategy for creating chromophores with intense absorption bands in the visible region of the electromagnetic spectrum. The carboxylic acid group provides a convenient handle for further derivatization, allowing the dye to be anchored to substrates such as fabrics or semiconductor surfaces.

The potential of pyridine carboxylic acid derivatives in the development of functional materials is an active area of research. For instance, various pyridine derivatives are investigated for their applications in organic light-emitting diodes (OLEDs) and as organic semiconductors.

Table 1: Potential Contributions of Functional Groups in this compound to Dye Properties

| Functional Group | Potential Role in Dye Characteristics |

| Pyridine Ring | Core chromophoric system, provides thermal and chemical stability. |

| Methoxy Groups (-OCH₃) | Electron-donating groups, can influence the absorption wavelength (color). |

| Nitro Group (-NO₂) | Strong electron-withdrawing group, creates a "push-pull" system, can enhance charge-transfer characteristics. |

| Carboxylic Acid (-COOH) | Provides a site for covalent attachment to surfaces or other molecules, can influence solubility. |

Role of Carboxylic Acids as Capping Agents in Nanomaterials (General Application)

Carboxylic acids are widely employed as capping agents in the synthesis of a diverse range of nanomaterials, including metallic, metal oxide, and semiconductor nanoparticles. A capping agent is a molecule that binds to the surface of a nanoparticle, controlling its growth, preventing aggregation, and providing stability in a solvent. The carboxylic acid group (-COOH) is particularly effective in this role due to its ability to coordinate with the surface of nanoparticles.

The primary functions of carboxylic acids as capping agents include:

Controlling Particle Size and Shape: By binding to the nanoparticle surface during its formation, carboxylic acids can regulate the rate of growth and influence the final morphology of the nanoparticles.

Preventing Aggregation: The capping agents create a protective layer around the nanoparticles, which can provide electrostatic or steric repulsion, thus preventing them from clumping together and maintaining a stable colloidal dispersion. cd-bioparticles.com

Enhancing Dispersibility: Carboxylic acids can modify the surface chemistry of nanoparticles, making them more compatible with and dispersible in various solvents.

Providing Functionality: The carboxylic acid group can also serve as a point of attachment for other molecules, enabling the further functionalization of the nanoparticles for specific applications, such as in biomedical imaging or catalysis.

The binding of the carboxylic acid to the nanoparticle surface can occur through several mechanisms, including electrostatic attraction, hydrogen bonding, and the formation of coordinate bonds between the carboxylate oxygen atoms and metal atoms on the nanoparticle surface. The choice of the carboxylic acid, including the length of its hydrocarbon chain and the presence of other functional groups, can significantly impact the properties of the resulting nanomaterials.

Table 2: Common Carboxylic Acids Used as Capping Agents and Their Typical Applications

| Carboxylic Acid | Typical Nanomaterials Capped | Key Advantages |

| Oleic Acid | Iron oxide, quantum dots | Excellent for controlling size and shape, provides stability in nonpolar solvents. |

| Citric Acid | Gold, silver, iron oxide | Provides good stability in aqueous solutions, biocompatible. |

| Acetic Acid | Various metal oxides | Simple and effective for basic stabilization. |

| Thiol-containing Carboxylic Acids | Gold, silver | Strong binding to noble metal surfaces. |

The principles governing the use of carboxylic acids as capping agents are broadly applicable, and a molecule like this compound, with its available carboxylic acid group, could potentially be used to functionalize the surface of nanoparticles. The pyridine and nitro functionalities would introduce unique electronic and chemical properties to the nanoparticle surface, which could be exploited in areas such as sensing, catalysis, or electronics. However, specific studies employing this particular compound as a capping agent are not readily found in existing literature.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid, and how can intermediates be purified?

- Methodological Answer : The synthesis typically involves nitration of a pyridine precursor. For example, introducing a nitro group at the 5-position requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) and temperature to avoid over-nitration. Methoxy groups at positions 2 and 6 act as electron-donating directing groups, favoring nitration at the 5-position. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical techniques like TLC and HPLC monitor reaction progress .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding effects).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% preferred).

- Elemental Analysis : Validates empirical formula (C₈H₈N₂O₇).

- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks ([M+H]⁺ expected at m/z 257.04) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in amber vials at –20°C under anhydrous conditions. The nitro group is sensitive to light and moisture, which can lead to degradation or unintended redox reactions. Desiccants like silica gel are recommended in storage containers .

Advanced Research Questions

Q. What challenges arise in achieving regioselective nitration of the pyridine ring, and how can they be mitigated?

- Methodological Answer : Competing nitration at positions 3 or 4 may occur if methoxy groups fail to adequately direct the nitro group. Computational modeling (e.g., DFT calculations) predicts electron density distribution to optimize reaction conditions. Experimental validation using controlled reagent stoichiometry (e.g., 1.2 eq HNO₃) and low temperatures (0–5°C) improves regioselectivity .

Q. How can the carboxylic acid moiety be derivatized for biological activity studies?

- Methodological Answer : Activation with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) forms an active ester, enabling coupling to amines (e.g., antibodies, peptides). Post-derivatization, purify via dialysis or size-exclusion chromatography. Confirm conjugation success using MALDI-TOF or fluorescence labeling .

Q. What role does the nitro group play in the compound’s potential biological interactions?

- Methodological Answer : The nitro group may act as an electron-withdrawing group, enhancing binding to electron-rich biological targets (e.g., enzymes with aromatic pockets). Its redox activity could also contribute to prodrug mechanisms, requiring stability assays in physiological buffers (pH 7.4, 37°C) .

Q. How can computational modeling predict the compound’s reactivity or interaction with proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target proteins (e.g., kinases). PubChem data (CID, InChIKey) provides starting coordinates. Solvent-accessible surface area (SASA) analysis evaluates binding pocket compatibility .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR vs. X-ray crystallography). Reproduce experiments with strict control of anhydrous conditions and reagent purity. Compare with structurally analogous compounds (e.g., 4-amino-3,6-dichloropyridine-2-carboxylic acid) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.